2-(2-Methylphenoxy)butanoic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives closely related to 2-(2-Methylphenoxy)butanoic acid involves multiple steps, including the reaction of 2-(4-hydroxyphenyl)acetic acid with thionyl chloride to produce specific acyl chlorides, which are then subjected to further reactions to obtain the desired product. For instance, Zhang Dan-shen (2009) described a synthesis pathway for a similar compound, showcasing the complexity and versatility of synthetic methods available for such molecules (Zhang Dan-shen, 2009).
Molecular Structure Analysis
The molecular structure of (2-methylphenoxy)acetic acid has been analyzed through crystallography, revealing dimeric hydrogen bonding involving the carboxylate groups of centrosymmetrically related pairs of molecules, which is further stabilized by C—H⋯O hydrogen bonding. This detailed structural information underscores the compound's potential for forming stable molecular arrangements and interactions (P. Cox & G. Hickey, 2004).
Chemical Reactions and Properties
Chemical reactions involving 2-(2-Methylphenoxy)butanoic acid and its derivatives can lead to a wide range of products, indicating the compound's reactivity and versatility. For example, the reaction with adamantan-2-amine and (adamantan-1-yl)methylamine results in the formation of specific amides and esters, illustrating the compound's applicability in synthesizing complex molecules (I. Novakov et al., 2017).
Scientific Research Applications
-
Herbicide Use
- Field : Agriculture
- Application : MCPB is a phenoxybutyric herbicide commonly used in agriculture worldwide . It’s used for post-emergence control of broadleaf annual and perennial weeds including Canadian thistle, buttercup, mustard, purslane, ragweed, common lambsquarters, pigweed, smartweed, sowthistle, and morning glory .
- Method : MCPB is applied to pea crops before flowering .
- Outcome : MCPB has low to moderate acute toxicity, with kidney and liver effects as the main hazard concerns. It is not volatile, persistent, or likely to bioconcentrate .
-
Adsorption and Degradation in Soils
- Field : Environmental Chemistry
- Application : MCPB, along with other phenoxyalkanoic acid herbicides, is studied for its adsorption in soils and degradation rates to assess their potential for groundwater contamination .
- Method : The extent of their adsorption in soils and degradation rates are compared. The predominant dissipation mechanism of herbicides in soils is bacterial degradation .
- Outcome : The authors found that adsorption decreased in a certain sequence and the rate of bacterial degradation decreased in a different order .
properties
IUPAC Name |
2-(2-methylphenoxy)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-9(11(12)13)14-10-7-5-4-6-8(10)2/h4-7,9H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCFDXGPIABNTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=CC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401538, DTXSID80901324 | |
Record name | 2-(2-methylphenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_425 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80901324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenoxy)butanoic acid | |
CAS RN |
161790-50-7 | |
Record name | 2-(2-methylphenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.